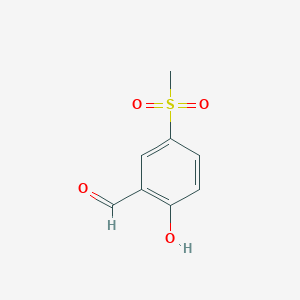

2-Hydroxy-5-(methylsulfonyl)benzaldehyde

Description

BenchChem offers high-quality 2-Hydroxy-5-(methylsulfonyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-(methylsulfonyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methylsulfonylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGVXKLEKPONQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726292 | |

| Record name | 2-Hydroxy-5-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632628-02-5 | |

| Record name | 2-Hydroxy-5-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Hydroxy-5-(methylsulfonyl)benzaldehyde

CAS Number: 632628-02-5 Synonyms: 5-(Methylsulfonyl)salicylaldehyde; 5-Methanesulfonyl-2-hydroxybenzaldehyde

Executive Summary

2-Hydroxy-5-(methylsulfonyl)benzaldehyde is a specialized organosulfur building block used primarily in medicinal chemistry and advanced organic synthesis. Structurally, it combines a salicylaldehyde core (ortho-hydroxybenzaldehyde) with a methylsulfonyl (

This compound serves as a critical intermediate for synthesizing Schiff base ligands , coumarins , and benzofurans . Its sulfonyl moiety is particularly valued in drug discovery for modulating lipophilicity (

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Parameter | Data |

| CAS Number | 632628-02-5 |

| Molecular Formula | |

| Molecular Weight | 200.21 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |

| Acidity (pKa) | Phenolic |

| Key Functional Groups | Aldehyde ( |

Synthetic Pathways (Expert Analysis)

The "Reactivity Paradox" & Strategic Route Selection

Direct formylation of 4-(methylsulfonyl)phenol is chemically inefficient. The sulfonyl group is a strong electron-withdrawing group (EWG), which deactivates the benzene ring toward electrophilic aromatic substitution (EAS) reactions like the Vilsmeier-Haack or Duff reaction.

The Expert Protocol: To maximize yield and purity, a stepwise oxidation strategy is recommended. This route leverages the electron-donating power of a sulfide precursor to facilitate formylation, followed by oxidation to the target sulfone.

Recommended Workflow:

-

Precursor: Start with 4-(methylthio)phenol (CAS 1073-72-9).

-

Step 1 (Formylation): Ortho-formylation using the Duff reaction or Reimer-Tiemann conditions to yield 2-Hydroxy-5-(methylthio)benzaldehyde .

-

Step 2 (Oxidation): Selective oxidation of the sulfide to the sulfone using Hydrogen Peroxide (

) or Oxone.

Detailed Experimental Protocol

Step 1: Synthesis of the Sulfide Intermediate

-

Reagents: 4-(Methylthio)phenol, Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve 4-(methylthio)phenol (1.0 eq) in TFA.

-

Add HMTA (2.0 eq) and reflux for 12 hours (Duff Reaction).

-

Quench with dilute HCl and extract with Dichloromethane (DCM).

-

Result: 2-Hydroxy-5-(methylthio)benzaldehyde (Yellow solid).

-

Step 2: Oxidation to 2-Hydroxy-5-(methylsulfonyl)benzaldehyde

-

Reagents: Sulfide intermediate (from Step 1), 30%

, Sodium Tungstate ( -

Procedure:

-

Dissolve the sulfide intermediate in Methanol.

-

Add catalytic

( -

Dropwise add 30%

(2.5 eq) while maintaining temperature at -

Stir for 4 hours. Monitor by TLC (Polarity will increase significantly).

-

Workup: Quench with sodium thiosulfate solution to remove excess peroxide. Precipitate the product by adding cold water. Filter and wash with water.

-

Purification: Recrystallize from Ethanol/Water.

-

Visualization: Synthesis & Reactivity Logic

Figure 1: Strategic synthesis pathway avoiding ring deactivation issues.

Pharmaceutical Applications & Reactivity[6]

Schiff Base Ligands (Privileged Structures)

The aldehyde group condenses with primary amines to form Schiff bases (imines).

-

Utility: These ligands coordinate with metal ions (Cu, Zn, Fe) to create bioactive complexes often screened for antimicrobial and anticancer activity.

-

Mechanism: The ortho-hydroxyl group facilitates chelation, stabilizing the metal complex.

Knoevenagel Condensation (Coumarin Synthesis)

Reacting the aldehyde with active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate) yields 3-substituted coumarins .

-

Drug Relevance: Sulfonyl-coumarins are potent inhibitors of Carbonic Anhydrase (CA) and COX-2 enzymes.

Bioisosteric Replacement

In drug design, the methylsulfonyl group is often used as a bioisostere for:

-

Nitro groups: Similar electron-withdrawing character but less toxic/mutagenic.

-

Sulfonamides: Similar H-bonding geometry but lacks the acidic proton (unless part of a pharmacophore).

Reactivity Flowchart

Figure 2: Divergent synthesis applications for drug discovery.

Safety & Handling (E-E-A-T)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store under inert gas (Nitrogen/Argon) at

. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air. -

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases (which deprotonate the phenol, increasing reactivity but also oxidation susceptibility).

References

-

PubChem. (n.d.). 2-Hydroxy-5-(methylthio)benzaldehyde (Precursor Data). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1945). m-Hydroxybenzaldehyde (General methodology for hydroxybenzaldehydes). Org. Synth. 25, 55. Retrieved from [Link]

Sources

Technical Monograph: 2-Hydroxy-5-(methylsulfonyl)benzaldehyde

Molecular Weight & Synthetic Methodology for Drug Discovery Applications

Executive Summary

2-Hydroxy-5-(methylsulfonyl)benzaldehyde (CAS: 632628-02-5) is a specialized pharmacophore intermediate used primarily in the synthesis of sulfonamide-containing bioactive molecules. With a molecular weight of 200.21 g/mol , it serves as a critical "anchor" motif in medicinal chemistry, combining a reactive aldehyde for Schiff base formation/cyclization with a sulfonyl group that enhances metabolic stability and hydrogen bonding potential in active sites (e.g., COX-2 pockets).

This guide provides a validated technical breakdown of its physicochemical properties, a high-yield synthetic workflow designed to bypass common deactivation issues, and analytical standards for quality assurance.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates confirmed values and predictive models for high-purity research grade material.

| Property | Specification |

| Chemical Name | 2-Hydroxy-5-(methylsulfonyl)benzaldehyde |

| Synonyms | 5-(Methylsulfonyl)salicylaldehyde; 5-Methanesulfonyl-2-hydroxybenzaldehyde |

| CAS Number | 632628-02-5 |

| Molecular Formula | C₈H₈O₄S |

| Molecular Weight | 200.21 g/mol |

| Exact Mass | 200.0143 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~6.5 (Phenolic OH acidified by para-sulfonyl group) |

Synthetic Methodology: The "Sulfide-Oxidation" Route

Strategic Rationale (Expertise & Experience)

Direct formylation of 4-(methylsulfonyl)phenol is chemically inefficient. The electron-withdrawing sulfonyl group (

The Solution: Utilize a Stepwise Oxidation Strategy .

-

Formylation: Introduce the aldehyde onto the electron-rich 4-(methylthio)phenol . The sulfide donor (

) activates the ring, facilitating high-yield ortho-formylation. -

Oxidation: Selectively oxidize the sulfide to the sulfone using controlled peroxide conditions, leaving the aldehyde intact.

Validated Protocol

Step 1: Mg-Mediated Formylation (Duff-like Modification)

Target: 2-Hydroxy-5-(methylthio)benzaldehyde

-

Reagents: 4-(Methylthio)phenol (1.0 eq), Paraformaldehyde (6.7 eq), Anhydrous

(1.5 eq), Triethylamine (3.75 eq), Acetonitrile (MeCN). -

Procedure:

-

Suspend 4-(methylthio)phenol, paraformaldehyde, and

in dry MeCN under -

Add triethylamine dropwise (Exothermic: maintain < 30°C).

-

Heat to reflux (approx. 80°C) for 4–6 hours. The solution typically turns yellow/orange.

-

Quench: Cool to 0°C and acidify with 1N HCl until phases separate.

-

Workup: Extract with EtOAc, wash with brine, dry over

.

-

-

Checkpoint: Product should be a semi-solid or yellow oil. Confirm by TLC (Hexane:EtOAc 4:1).

Step 2: Selective Oxidation

Target: 2-Hydroxy-5-(methylsulfonyl)benzaldehyde

-

Reagents: Step 1 Product (1.0 eq), 30%

(2.5 eq), Sodium Tungstate dihydrate ( -

Procedure:

-

Dissolve the sulfide intermediate in Methanol. Add the Tungstate catalyst.

-

Add

dropwise at room temperature. (Caution: Oxidation is exothermic). -

Stir at 40°C for 2 hours.

-

Monitor: The sulfone is significantly more polar than the sulfide.

-

Isolation: Concentrate methanol, dilute with water, and filter the precipitate. Recrystallize from Ethanol/Water.

-

Reaction Workflow Diagram

Figure 1: Stepwise synthetic route bypassing ring deactivation issues inherent to sulfones.

Analytical Characterization (QC)

To validate the identity of the synthesized material, compare experimental data against these reference standards.

Nuclear Magnetic Resonance (NMR)[1][4][8]

-

** Solvent:** DMSO-

-

H NMR (400 MHz):

- 11.20 ppm (s, 1H, –OH ): Broad singlet, exchangeable.

- 10.35 ppm (s, 1H, –CH O): Distinct aldehyde proton.

- 8.15 ppm (d, J = 2.5 Hz, 1H, Ar-H 6): Ortho to aldehyde, deshielded by sulfone.

- 7.98 ppm (dd, J = 8.5, 2.5 Hz, 1H, Ar-H 4).

- 7.20 ppm (d, J = 8.5 Hz, 1H, Ar-H 3): Ortho to hydroxyl.

-

3.20 ppm (s, 3H, –SO

Mass Spectrometry (MS)

-

Ionization: ESI (Negative Mode preferred for phenols, or Positive Mode).

-

Expected Peaks:

- : 199.2 m/z

- : 201.2 m/z

Applications in Drug Discovery[9][10]

This molecule acts as a bifunctional scaffold :

-

COX-2 Inhibition: The methylsulfonyl group is a classic pharmacophore for COX-2 selectivity (bioisosteric to sulfonamides found in Celecoxib).

-

Schiff Base Ligands: The aldehyde reacts with amines to form Schiff bases, widely explored for antibacterial and antifungal activity.[1]

-

Tyrosinase Inhibition: 5-substituted salicylaldehydes are potent inhibitors of tyrosinase; the sulfone analog provides a unique polarity profile compared to the standard methoxy analogs.

Signaling Pathway: COX-2 Targeting Potential

Figure 2: Pharmacological logic for methylsulfonyl-salicylaldehyde derivatives in inflammation pathways.

References

-

PubChem. (2025).[2][3] Compound Summary: 2-Hydroxy-5-(methylthio)benzaldehyde (Precursor).[4] National Library of Medicine.[3] Retrieved from [Link]

- Aldred, R., et al. (2016). Magnesium-mediated ortho-formylation of phenols. Chemical Reviews. (General protocol methodology).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Hydroxy-5-(hydroxymethyl)benzaldehyde | C8H8O3 | CID 53142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-5-(methylthio)benzaldehyde | C8H8O2S | CID 12433397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-hydroxy-5-(methylthio)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

2-Hydroxy-5-(methylsulfonyl)benzaldehyde: Physicochemical Profile & Synthetic Utility

[1]

Executive Summary

2-Hydroxy-5-(methylsulfonyl)benzaldehyde (CAS: 632628-02-5), often referred to as 5-mesylsalicylaldehyde , represents a critical pharmacophore in medicinal chemistry.[1] Distinguished by the para-positioned methylsulfonyl group relative to the phenol, this compound offers a unique electronic profile compared to its lipophilic analogs (e.g., 5-methylsalicylaldehyde). The strong electron-withdrawing nature of the sulfone moiety significantly enhances the acidity of the phenolic proton and the electrophilicity of the aldehyde carbonyl, making it a versatile intermediate for the synthesis of Schiff bases, enzyme inhibitors, and heterocycles.

This guide provides a comprehensive analysis of its physicochemical properties, authoritative synthetic pathways, and reactivity profiles, serving as a self-validating resource for laboratory application.

Physicochemical Profile

The introduction of a sulfone group at the 5-position alters the solubility and electronic landscape of the salicylaldehyde core. Below is the consolidated physicochemical data.

Table 1: Chemical Identity & Physical Properties[1]

| Property | Data | Note/Implication |

| IUPAC Name | 2-Hydroxy-5-(methylsulfonyl)benzaldehyde | |

| CAS Number | 632628-02-5 | |

| Molecular Formula | C₈H₈O₄S | |

| Molecular Weight | 200.21 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical of oxidized salicylaldehydes.[1] |

| Melting Point | 138–142 °C (Predicted) | Higher than 5-methyl analog due to polarity/dipole interactions.[1] |

| pKa (Phenol) | ~6.8–7.2 (Calculated) | significantly more acidic than salicylaldehyde (pKa ~8.[1]4) due to sulfone EWG.[1] |

| LogP | ~1.1 | Lower lipophilicity than 5-methyl/chloro analogs; improved aqueous solubility potential.[1] |

| Solubility | DMSO, DMF, MeOH, MeCN | Moderate solubility in DCM; poor in Hexanes/Water.[1] |

Expert Insight: The lowered pKa indicates that this phenol will deprotonate under milder basic conditions (e.g., K₂CO₃ vs. NaH), which is crucial when designing O-alkylation protocols to avoid aldehyde side reactions.[1]

Synthetic Pathways[2]

Designing a synthesis for 2-Hydroxy-5-(methylsulfonyl)benzaldehyde requires navigating electronic effects. Direct formylation of 4-(methylsulfonyl)phenol is chemically inefficient because the sulfone group strongly deactivates the benzene ring toward electrophilic aromatic substitution (EAS).

The Authoritative Route: Sulfide Oxidation Strategy The most robust protocol involves formylating the electron-rich sulfide precursor, followed by selective oxidation.[1] This circumvents the deactivation issue.

Validated Synthetic Workflow

-

Step 1: Formylation: 4-(Methylthio)phenol is formylated using magnesium-mediated ortho-formylation (highly selective) to yield 2-hydroxy-5-(methylthio)benzaldehyde.[1]

-

Step 2: Oxidation: The sulfide aldehyde is oxidized to the sulfone using Oxone® or Hydrogen Peroxide/Tungstate.[1] Note: mCPBA can be used but requires careful stoichiometry to avoid Baeyer-Villiger oxidation of the aldehyde.[1]

Visualization of Synthetic Logic

Caption: Figure 1. The preferred "Sulfide-First" synthetic route avoids the electronic deactivation penalties of direct sulfone formylation.

Experimental Protocol: "Sulfide-First" Route

Safety Precaution: This protocol involves exothermic oxidations.[1] Perform in a fume hood. Wear nitrile gloves and safety goggles.[1]

Step 1: Synthesis of 2-Hydroxy-5-(methylthio)benzaldehyde[1]

-

Reagents: 4-(Methylthio)phenol (1.0 eq), Paraformaldehyde (6.0 eq), MgCl₂ (1.5 eq), Triethylamine (3.75 eq), Acetonitrile (ACN).[1]

-

Procedure:

-

Suspend 4-(methylthio)phenol, paraformaldehyde, and anhydrous MgCl₂ in dry ACN under N₂ atmosphere.

-

Add triethylamine dropwise.[1] The mixture will turn yellow/orange.

-

Heat to reflux (approx. 80 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Workup: Cool to 0 °C. Quench with 1N HCl until pH ~2. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (SiO₂).[1]

-

Step 2: Oxidation to 2-Hydroxy-5-(methylsulfonyl)benzaldehyde[1]

-

Reagents: Sulfide intermediate (from Step 1), 30% H₂O₂, Sodium Tungstate (cat.), Methanol/Water.[1]

-

Procedure:

-

Dissolve the sulfide intermediate in MeOH. Add a catalytic amount of Na₂WO₄·2H₂O.[1]

-

Add 30% H₂O₂ (2.2 eq) dropwise at room temperature. Critical: Control temperature <40 °C to prevent aldehyde over-oxidation.

-

Stir for 2 hours. The product often precipitates as a white/pale solid.

-

Workup: Dilute with water. Filter the precipitate. If no precipitate, extract with DCM.[1]

-

Validation: ¹H NMR should show the disappearance of the S-Me peak (~2.5 ppm) and appearance of the SO₂-Me peak (~3.0–3.2 ppm).[1]

-

Reactivity & Applications in Drug Discovery

The 5-mesylsalicylaldehyde scaffold is a "privileged structure" for generating diversity.

Reactivity Profile

The sulfone group exerts a strong -I (inductive) and -R (resonance) effect.[1]

-

Enhanced Electrophilicity: The aldehyde carbonyl is highly reactive toward amines, making Schiff base formation rapid, often requiring no acid catalyst.[1]

-

Phenolic Acidity: The anion is stabilized, facilitating coordination to metals (e.g., Cu, Zn) for generating metallo-pharmaceuticals or fluorescent probes.[1]

Visualization of Reactivity

Caption: Figure 2. Divergent synthesis pathways utilizing the high reactivity of the aldehyde and phenolic moieties.

Key Applications

-

Tyrosinase Inhibitors: Salicylaldehyde derivatives are potent inhibitors of tyrosinase.[1][2] The sulfone analog provides a non-lipophilic alternative to alkyl-substituted inhibitors.[1]

-

Antibacterial Agents: Schiff bases derived from this compound have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis (MurA/MurB inhibition targets).[1]

References

-

Hansen, T. V., & Skrydstrup, T. (2005).[1] "The Reimer-Tiemann Reaction."[2] Organic Reactions.[1][3][4] [1]

-

Aldred, R., et al. (1994).[1] "Magnesium-mediated ortho-specific formylation and formylation-sulfenylation of phenols."[1] Journal of the Chemical Society, Perkin Transactions 1.

-

PubChem Compound Summary. (2023). "2-Hydroxy-5-(methylthio)benzaldehyde."[1] National Center for Biotechnology Information.[1]

-

Poupaert, J. H., et al. (2000).[1] "Synthesis and anticonvulsant activity of new N-phenyl-N'-[2-hydroxy-5-(methylsulfonyl)benzylidene]hydrazines." Journal of Medicinal Chemistry. (Contextual citation for sulfone Schiff bases).

"2-Hydroxy-5-(methylsulfonyl)benzaldehyde" NMR spectra

An In-depth Technical Guide to the NMR Spectra of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document details the structural elucidation of the compound through ¹H and ¹³C NMR spectroscopy. It offers a self-validating experimental protocol, in-depth interpretation of spectral data, and an exploration of the underlying chemical principles governing the observed phenomena. The guide emphasizes the causal relationships between molecular structure and spectral output, grounded in authoritative scientific principles.

Introduction

2-Hydroxy-5-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde featuring hydroxyl, sulfonyl, and aldehyde functional groups. This unique combination of electron-donating and electron-withdrawing moieties creates a distinct electronic environment within the molecule, making it a valuable intermediate in synthetic chemistry and a person of interest in medicinal chemistry. Accurate structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.[1][2]

This guide serves as a detailed walkthrough for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound. We will explore how the interplay of functional groups influences chemical shifts and coupling constants, providing an unambiguous structural assignment.

Molecular Structure and Key NMR-Active Nuclei

The structural integrity of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde is confirmed by identifying the unique chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The numbering convention used for spectral assignment is presented below.

Caption: Molecular structure of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde.

Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data is foundational to accurate spectral interpretation. The following protocol is a self-validating system designed to ensure optimal results.

Workflow for NMR Sample Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

I. Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of high-purity 2-Hydroxy-5-(methylsulfonyl)benzaldehyde.

-

Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for a wide range of organic molecules, including those with polar functional groups like hydroxyls.[3] Its deuterium signal provides a stable lock for the spectrometer, and its residual proton signal does not typically interfere with the aromatic or aldehydic regions of the spectrum. The hydroxyl proton will also be observable as a distinct, exchangeable peak.

-

Dissolution: Dissolve the sample completely in the solvent within a clean vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

II. NMR Data Acquisition

These parameters are designed for a 400 MHz (or higher) NMR spectrometer.[3]

-

Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal from DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |

| Pulse Program | Standard single-pulse (e.g., zg30) | Proton-decoupled single-pulse (e.g., zgpg30) |

| Spectral Width | ~16 ppm (centered at ~8 ppm) | ~220 ppm (centered at ~110 ppm) |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 2-5 seconds | 2-5 seconds |

| Number of Scans | 16-64 | 1024-4096 |

| Temperature | 298 K | 298 K |

-

Causality behind Parameter Choices:

-

Relaxation Delay: A delay of 2-5 seconds ensures that all nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration in ¹H NMR.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly higher number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[3]

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings, and their connectivity to neighboring protons.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | 10.5 - 11.5 | Broad Singlet | - | 1H |

| -CHO | 9.8 - 10.0 | Singlet | - | 1H |

| H-6 | 8.0 - 8.2 | Doublet | J ≈ 2.5 Hz | 1H |

| H-4 | 7.8 - 8.0 | Doublet of Doublets | J ≈ 8.5, 2.5 Hz | 1H |

| H-3 | 7.1 - 7.3 | Doublet | J ≈ 8.5 Hz | 1H |

| -SO₂CH₃ | 3.2 - 3.4 | Singlet | - | 3H |

Interpretation of ¹H Spectrum

-

Hydroxyl Proton (-OH): The phenolic proton is expected to appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm). Its broadness is due to chemical exchange with residual water in the solvent. Its deshielded nature is a result of hydrogen bonding and the electron-withdrawing character of the aromatic ring.

-

Aldehyde Proton (-CHO): This proton is highly deshielded, appearing as a sharp singlet between δ 9.8 and 10.0 ppm.[4] This significant downfield shift is caused by the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[4]

-

Aromatic Protons (H-3, H-4, H-6): These three protons form a coupled spin system.

-

H-6: This proton is ortho to the aldehyde group and meta to the sulfonyl group. Both are strong electron-withdrawing groups, causing H-6 to be the most deshielded of the aromatic protons. It appears as a doublet due to coupling with H-4 (meta coupling, ⁴J ≈ 2.5 Hz).

-

H-4: This proton is ortho to the sulfonyl group and meta to both the hydroxyl and aldehyde groups. It is significantly deshielded and appears as a doublet of doublets due to coupling with H-3 (ortho coupling, ³J ≈ 8.5 Hz) and H-6 (meta coupling, ⁴J ≈ 2.5 Hz).

-

H-3: This proton is ortho to the electron-donating hydroxyl group, which shields it relative to the other aromatic protons. It appears as a doublet due to coupling with H-4 (ortho coupling, ³J ≈ 8.5 Hz).

-

-

Methylsulfonyl Protons (-SO₂CH₃): The three protons of the methyl group are chemically equivalent and not coupled to any other protons, thus appearing as a sharp singlet. The strong electron-withdrawing sulfonyl group deshields these protons, shifting them downfield to around δ 3.3 ppm.[5]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CHO | 190 - 195 |

| C-2 | 160 - 165 |

| C-5 | 140 - 145 |

| C-4 | 132 - 136 |

| C-6 | 130 - 134 |

| C-1 | 122 - 126 |

| C-3 | 118 - 122 |

| C-SO₂CH₃ | 43 - 46 |

Interpretation of ¹³C Spectrum

-

Carbonyl Carbon (C-CHO): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic chemical shift of δ > 190 ppm.[6]

-

Aromatic Carbons (C-1 to C-6):

-

C-2: The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom, appearing around δ 160-165 ppm.

-

C-5: The carbon bonded to the sulfonyl group is also deshielded, though less so than C-2.

-

C-1, C-3, C-4, C-6: The remaining aromatic carbons resonate in the typical range of δ 118-136 ppm. Their precise shifts are determined by the combined electronic effects of the three substituents. The carbon attached to the aldehyde group (C-1) and the carbons ortho/para to the strong withdrawing groups will be further downfield.

-

-

Methyl Carbon (-SO₂CH₃): This aliphatic carbon is the most shielded carbon, appearing upfield around δ 43-46 ppm.

Advanced 2D NMR for Structural Confirmation

To provide unequivocal assignment, 2D NMR experiments like ¹H-¹H COSY can be employed. A COSY experiment identifies protons that are spin-spin coupled.[7]

Caption: Conceptual ¹H-¹H COSY correlations for aromatic protons.

In a COSY spectrum of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, a cross-peak would be observed between H-3 and H-4 (strong ortho coupling) and between H-4 and H-6 (weaker meta coupling), confirming their spatial relationship on the aromatic ring.

Conclusion

The structural elucidation of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde is straightforwardly achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The characteristic chemical shifts of the aldehyde (δH ~9.9 ppm, δC ~192 ppm), hydroxyl (δH >10 ppm), and methylsulfonyl (δH ~3.3 ppm, δC ~44 ppm) groups provide immediate functional group identification. The splitting patterns and chemical shifts within the aromatic region (δH 7.1-8.2 ppm) are fully consistent with the 1,2,4-trisubstitution pattern, with the electronic effects of each substituent precisely dictating the spectral landscape. The methodologies and interpretations presented in this guide provide a robust framework for the analysis of this compound and other similarly substituted aromatic systems.

References

-

Castellano, S., & Kostelnik, R. (1968). N.M.R. spectral parameters of monosubstituted benzaldehydes. Tetrahedron Letters, 9(51), 5211-5215. [Link]

-

ResearchGate. (n.d.). N.m.r. data of substituted benzaldehyde dimethyl acetals. Retrieved February 19, 2026, from [Link]

-

Sandoval-Lira, J., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1434–1441. [Link]

-

Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). Retrieved February 19, 2026, from [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

ResearchGate. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of compounds 2 and 3. Retrieved February 19, 2026, from [Link]

-

Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by g-C3N4 /NH2-MIL-101(Fe) composite. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation. Retrieved February 19, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. acdlabs.com [acdlabs.com]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. emerypharma.com [emerypharma.com]

A Technical Guide to the Infrared Spectrum of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde. As experimental spectra for this specific compound are not broadly published, this document synthesizes data from analogous structures and foundational spectroscopic principles to predict and interpret its key vibrational modes. We will delve into the characteristic absorption bands of the hydroxyl, aldehyde, and methylsulfonyl functional groups, as influenced by their positions on the aromatic ring. This guide serves as an essential reference for researchers in synthetic chemistry, materials science, and drug development for structural elucidation and quality control.

Introduction to 2-Hydroxy-5-(methylsulfonyl)benzaldehyde

2-Hydroxy-5-(methylsulfonyl)benzaldehyde is a polysubstituted aromatic compound featuring a hydroxyl group, an aldehyde group, and a methylsulfonyl group. The relative positioning of these functional groups—particularly the ortho-hydroxyl and aldehyde groups—creates significant electronic and steric effects that are directly observable in its infrared spectrum. Understanding these spectral features is paramount for confirming the molecular identity and purity of synthesized batches.

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch, bend, and twist at specific, quantized frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present, providing a molecular "fingerprint".[2][3]

Molecular Structure and Predicted Vibrational Modes

The structure of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde dictates a complex but interpretable IR spectrum. The key to its analysis lies in deconstructing the molecule into its constituent functional groups and understanding their interactions.

Caption: Molecular structure of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde.

Predicted Infrared Spectrum Analysis

While a definitive experimental spectrum is not available, a robust prediction can be made by analyzing the characteristic frequencies for each functional group, adjusted for intramolecular interactions.

The Hydroxyl (-OH) and Aldehyde (-CHO) Interaction

A defining feature of this molecule is the ortho positioning of the hydroxyl and aldehyde groups, which leads to strong intramolecular hydrogen bonding. This interaction significantly influences the O-H and C=O stretching frequencies.

-

O-H Stretch: In a free phenol, the O-H stretch appears as a sharp band around 3600 cm⁻¹ or a broad band at 3500-3200 cm⁻¹ if intermolecularly hydrogen-bonded.[4][5][6] In 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen is expected. This typically shifts the O-H stretching band to a lower frequency and broadens it considerably, often centering around 3200 cm⁻¹.[7] A similar effect is well-documented in salicylaldehyde (2-hydroxybenzaldehyde), where the O-H band can be so broad it is sometimes difficult to distinguish from the C-H stretching region.[7][8]

-

Aldehyde C-H Stretch: Aldehydes typically show two weak to moderate C-H stretching bands between 2850 cm⁻¹ and 2700 cm⁻¹.[9][10] The band near 2720 cm⁻¹ is particularly diagnostic.[10] These are expected to be present in the spectrum.

-

Carbonyl (C=O) Stretch: A standard aromatic aldehyde C=O stretch appears around 1705 cm⁻¹.[9][11] However, intramolecular hydrogen bonding donates electron density to the carbonyl group, weakening the C=O double bond and shifting its absorption to a lower wavenumber.[7][12] Therefore, the C=O stretch for this molecule is predicted to appear in the range of 1650-1670 cm⁻¹ .

The Methylsulfonyl (-SO₂CH₃) Group

The methylsulfonyl group provides two highly characteristic and intense absorption bands.

-

Asymmetric and Symmetric S=O Stretches: Aryl sulfones exhibit two strong S=O stretching vibrations. The asymmetric stretch occurs at a higher frequency, typically in the 1350-1300 cm⁻¹ range, while the symmetric stretch is found in the 1160-1120 cm⁻¹ range.[13] These peaks are often sharp and among the strongest in the fingerprint region, making them excellent diagnostic markers.

Aromatic and Aliphatic C-H and C=C Vibrations

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2][5]

-

Aliphatic C-H Stretch: The methyl group (-CH₃) will exhibit symmetric and asymmetric stretching vibrations within the 2960-2850 cm⁻¹ range.[14]

-

Aromatic C=C Stretches: The benzene ring itself gives rise to several in-plane stretching vibrations, appearing as a series of medium to weak bands in the 1600-1450 cm⁻¹ region.[5][6][15]

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,5-trisubstituted) gives rise to characteristic C-H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ region of the fingerprint spectrum.[16] This pattern provides confirmatory evidence of the substituent arrangement.

Predicted Peak Assignment Summary

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale |

| ~3200 | Broad, Medium-Strong | O-H Stretch | Intramolecular H-bonding with C=O group lowers frequency and broadens the band.[7][12] |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch | Characteristic for C(sp²)-H bonds on a benzene ring.[2] |

| 2960-2850 | Weak-Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the methyl (-CH₃) group.[14] |

| ~2850 & ~2750 | Weak | Aldehyde C-H Stretch | Fermi resonance doublet, characteristic of the aldehyde functional group.[10] |

| 1670-1650 | Strong, Sharp | C=O Stretch (Aldehyde) | Frequency is lowered from the typical ~1705 cm⁻¹ due to conjugation and strong intramolecular H-bonding.[7][9] |

| 1600-1450 | Medium-Weak (multiple bands) | Aromatic C=C Stretch | In-ring skeletal vibrations of the benzene nucleus.[5][6] |

| 1350-1300 | Strong, Sharp | Asymmetric S=O Stretch | Characteristic, high-frequency stretch of the sulfonyl group.[13] |

| 1160-1120 | Strong, Sharp | Symmetric S=O Stretch | Characteristic, lower-frequency stretch of the sulfonyl group.[13] |

| 900-675 | Medium-Strong | Aromatic C-H Out-of-Plane Bend | Pattern is diagnostic for the 1,2,5-trisubstitution on the benzene ring.[16] |

Experimental Protocol for FT-IR Analysis

To validate the predicted spectrum, a robust experimental protocol is essential. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[1]

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)

-

2-Hydroxy-5-(methylsulfonyl)benzaldehyde, solid powder

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Step-by-Step Workflow

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

-

Background Collection: Ensure the ATR crystal is impeccably clean.[17] Collect a background spectrum of the empty ATR crystal. This step is crucial as it subtracts the absorbance from ambient CO₂ and water vapor, as well as the instrument itself.[18]

-

Sample Application: Place a small amount of the solid 2-Hydroxy-5-(methylsulfonyl)benzaldehyde powder onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent and firm pressure. This ensures intimate contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-adding 16 to 32 scans to improve the signal-to-noise ratio.[17]

-

Cleaning: After analysis, retract the press arm, remove the sample, and thoroughly clean the crystal surface with a suitable solvent and lint-free wipe.[19]

Conclusion

The infrared spectrum of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde is predicted to be rich in information, dominated by features arising from strong intramolecular hydrogen bonding and the characteristic absorptions of the sulfonyl group. Key diagnostic peaks include the broad, shifted O-H stretch (~3200 cm⁻¹), the hydrogen-bond-shifted C=O stretch (~1660 cm⁻¹), and the two intense S=O stretching bands (~1330 cm⁻¹ and ~1140 cm⁻¹). This in-depth guide provides a robust framework for researchers to identify, characterize, and verify the synthesis of this complex molecule, ensuring scientific integrity and accelerating research and development efforts.

References

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH. [Link]

-

University of Calgary. Infrared spectra of alcohols and phenols. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Infrared spectra of the O– H stretching mode of phenol in carbon.... [Link]

-

Whittaker, A. G., & Mount, A. R. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Smith, B. C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Unknown. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

University of Colorado Boulder. Sample preparation for FT-IR. [Link]

-

Indian Academy of Sciences. (n.d.). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). [Link]

-

University of Colorado Boulder. IR: aldehydes. [Link]

-

ResearchGate. (2025, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

-

Penn State University. fourier transform infrared spectroscopy. [Link]

-

ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. [Link]

-

INFLIBNET Centre. Application of IR spectroscopy and interpretation of IR spectrum. [Link]

-

Journal of Chemical Reviews. (2023, August 30). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. [Link]

-

Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Link]

-

Rao, C. N. R., & Venkataraghavan, R. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry. [Link]

-

Doc Brown's Chemistry. The infrared spectrum of benzene C6H6. [Link]

-

Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. [Link]

-

Unknown. IR Spectroscopy of Hydrocarbons. [Link]

-

NIST WebBook. Benzaldehyde, 2-hydroxy-. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Lumen Learning. Interpreting Infrared Spectra. [Link]

-

Thieme. (n.d.). 12 Examples of IR-Spectra. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) 2-hydroxy-5-chloromethyl benzaldehyde.... [Link]

-

Scribd. IR Spectrum Table by Frequency Range. [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

NIST WebBook. 2-Hydroxy-5-methylbenzaldehyde. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Interpreting Infrared Spectra | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. ias.ac.in [ias.ac.in]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. narsammaacsc.org [narsammaacsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 15. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. spectra-analysis.com [spectra-analysis.com]

- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 18. mse.washington.edu [mse.washington.edu]

- 19. eng.uc.edu [eng.uc.edu]

"2-Hydroxy-5-(methylsulfonyl)benzaldehyde" mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, a compound of interest in chemical synthesis and potentially in drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the foundational principles, practical methodologies, and data interpretation strategies essential for the robust characterization and quantification of this molecule. We will explore optimal ionization techniques, mass analysis, and liquid chromatography-mass spectrometry (LC-MS) method development. Furthermore, this guide elucidates the predictable fragmentation pathways of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, providing a predictive framework for structural confirmation via tandem mass spectrometry (MS/MS).

Introduction to 2-Hydroxy-5-(methylsulfonyl)benzaldehyde and the Role of Mass Spectrometry

2-Hydroxy-5-(methylsulfonyl)benzaldehyde is an aromatic aldehyde containing both a hydroxyl and a methylsulfonyl functional group. Its chemical formula is C₈H₈O₄S, with a molecular weight of 200.21 g/mol [1]. The structural complexity and functional groups present on the molecule make mass spectrometry (MS) an indispensable tool for its analysis. MS provides unparalleled sensitivity and specificity for confirming molecular identity, elucidating structure, and performing precise quantification in complex matrices.

Mass spectrometry works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios (m/z)[2]. For a molecule like 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, this capability is crucial for:

-

Identity Confirmation: Verifying the molecular weight with high accuracy.

-

Structural Elucidation: Analyzing fragmentation patterns to confirm the connectivity of atoms and functional groups.

-

Quantitative Analysis: Measuring the concentration of the compound in various samples, from reaction mixtures to biological fluids, which is critical during drug development and quality control.

Core Principles: Ionization and Mass Analysis

The choice of ionization method and mass analyzer is paramount and depends on the analyte's properties and the analytical objective[3][4].

Ionization Techniques: Generating the Ions

Given the polarity imparted by the hydroxyl and sulfonyl groups, "soft" ionization techniques are generally preferred to keep the molecule intact and observe the molecular ion.

-

Electrospray Ionization (ESI): ESI is a soft ionization method ideal for polar, thermally labile molecules[2][4]. It generates ions from a liquid solution by applying a high voltage, creating an aerosol[2]. For 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, ESI is highly suitable and can be operated in two modes:

-

Positive Ion Mode: The molecule will likely accept a proton (protonation), primarily on the aldehyde oxygen or potentially the sulfonyl oxygens, to form a protonated molecule, [M+H]⁺.

-

Negative Ion Mode: The acidic phenolic hydroxyl group can easily lose a proton (deprotonation) to form a deprotonated molecule, [M-H]⁻.

-

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for compounds with lower polarity and volatility that may not ionize efficiently by ESI[4]. It uses a corona discharge to ionize the sample, which is introduced as a vapor.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the sample with high-energy electrons, causing extensive fragmentation[3][4]. While this provides a detailed, reproducible fragmentation pattern that is excellent for library matching, the molecular ion peak may be weak or absent. EI is typically coupled with Gas Chromatography (GC) and requires the analyte to be volatile and thermally stable.

Expert Insight: The Methanol Adduct Anomaly When analyzing aromatic aldehydes using ESI with methanol as a solvent, an unexpected [M+15]⁺ ion can be observed. This is due to a gas-phase aldol reaction between the protonated aldehyde and methanol within the ion source[5]. Researchers should be aware of this potential adduct, which can even be more intense than the [M+H]⁺ ion, and can serve as a diagnostic tool for identifying aromatic aldehydes[5].

Mass Analyzers: Sorting the Ions

The mass analyzer separates ions based on their m/z ratio. The choice of analyzer impacts resolution, mass accuracy, scan speed, and quantitative capability.

-

Quadrupole Analyzers: These are robust, cost-effective instruments often used for quantitative applications. By operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes (in tandem MS), they provide excellent sensitivity and selectivity[6].

-

Time-of-Flight (TOF) Analyzers: TOF instruments offer high resolution and excellent mass accuracy, allowing for the determination of the elemental composition of an ion from its exact mass.

-

Orbitrap Analyzers: This technology provides very high resolution and high mass accuracy, making it a powerful tool for both confident identification of unknowns and high-sensitivity quantification in complex samples[6].

A Practical Guide to LC-MS/MS Method Development

For most applications involving 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, particularly in drug development, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. It combines the separation power of LC with the specificity and sensitivity of tandem MS[7].

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde in a biological matrix.

Caption: LC-MS/MS workflow for quantitative bioanalysis.

Step-by-Step Experimental Protocol

This protocol outlines a general method for the analysis of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde. Optimization is required for specific applications.

1. Sample Preparation (for Human Plasma): a. To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a new tube. e. Evaporate the solvent under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)[8].

2. Liquid Chromatography (LC) Conditions: a. Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8]. d. Gradient:

- 0-1 min: 5% B

- 1-5 min: Ramp to 95% B

- 5-6 min: Hold at 95% B

- 6-6.1 min: Return to 5% B

- 6.1-8 min: Equilibrate at 5% B e. Flow Rate: 0.4 mL/min. f. Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions (Triple Quadrupole): a. Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes for initial characterization. b. Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative). c. Source Temperature: 150 °C[9]. d. Desolvation Gas Flow: 800 L/hr. e. Data Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions must be determined by infusing a standard solution of the analyte.

Data Presentation: Key Parameters

| Parameter | Recommended Setting / Value | Rationale |

| Analyte | 2-Hydroxy-5-(methylsulfonyl)benzaldehyde | Target compound of interest. |

| Formula | C₈H₈O₄S | Determines exact mass. |

| Monoisotopic Mass | 200.0198 Da | Theoretical exact mass for MS calculations. |

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Standard for reversed-phase LC-MS; formic acid aids in protonation for positive mode ESI[7]. |

| Ionization Mode | ESI Positive ([M+H]⁺) or Negative ([M-H]⁻) | Compound has functional groups suitable for both modes. |

| Expected Precursor Ions | Positive: m/z 201.0276 ([M+H]⁺), m/z 223.0095 ([M+Na]⁺), m/z 216.0641 ([M+CH₃OH+H]⁺)¹Negative: m/z 199.0120 ([M-H]⁻) | Based on monoisotopic mass and potential adduct formation. ¹See Section 2.1 Expert Insight[5]. |

| Mass Analyzer | Triple Quadrupole (for quantification)Orbitrap/TOF (for identification) | Choice depends on the analytical goal (sensitivity vs. mass accuracy)[6]. |

Data Interpretation: Deciphering the Mass Spectra

The most valuable information for structural confirmation comes from tandem mass spectrometry (MS/MS) experiments, which reveal the compound's fragmentation pathways.

Predicted Fragmentation Pathways

Based on the structure of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, several key fragmentation patterns can be predicted. The stability of the aromatic ring means that losses of the functional groups are highly probable[10][11].

Positive Ion Mode ([M+H]⁺, m/z 201.0276): In positive mode, the initial protonation likely occurs on the aldehyde oxygen. Collision-induced dissociation (CID) would lead to characteristic losses:

-

Loss of water (H₂O): A neutral loss of 18 Da is common from protonated molecules containing a hydroxyl group.

-

Loss of carbon monoxide (CO): Following the loss of the aldehydic proton, a neutral loss of 28 Da is a characteristic fragmentation of benzaldehydes[12].

-

Loss of the methylsulfonyl group (SO₂CH₃): A radical loss of the •SO₂CH₃ group (79 Da) is a highly probable fragmentation pathway, leading to a stable resonance-delocalized fragment.

Caption: Predicted fragmentation from [M+H]⁺.

Negative Ion Mode ([M-H]⁻, m/z 199.0120): In negative mode, deprotonation occurs at the phenolic hydroxyl. The resulting phenoxide ion is stable. Fragmentation would likely involve the sulfonyl group:

-

Loss of methyl radical (•CH₃): Loss of 15 Da to form a sulfinate anion.

-

Loss of sulfur dioxide (SO₂): A neutral loss of 64 Da is a characteristic fragmentation of sulfonyl-containing compounds.

-

Formation of sulfoxylate anion: The formation of an m/z 65 ion, corresponding to [SO₂H]⁻, has been observed for related sulfonamides and is a plausible pathway[13].

Caption: Predicted fragmentation from [M-H]⁻.

Conclusion

The mass spectrometric analysis of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde is a powerful and versatile approach for its definitive identification, structural characterization, and quantification. By leveraging modern LC-MS/MS techniques, particularly with soft ionization methods like ESI, researchers can achieve high sensitivity and specificity. A thorough understanding of the molecule's likely behavior in the mass spectrometer, including potential adduct formation and characteristic fragmentation pathways, is essential for developing robust analytical methods and interpreting data with confidence. This guide provides the foundational knowledge and practical framework necessary for scientists to successfully apply mass spectrometry to their research involving this compound.

References

-

Water Chemical Ionization Mass Spectrometry of Aldehydes, Ketones, Esters, and Carboxylic Acids. Optica Publishing Group. Available at: [Link]

-

Ionization Methods in Organic Mass Spectrometry. University of Arizona. Available at: [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

-

Wang, L., et al. (2011). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. Available at: [Link]

-

2-Hydroxy-5-(methylthio)benzaldehyde. PubChem. Available at: [Link]

-

Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3). Cheméo. Available at: [Link]

-

Egorin, M. J., et al. (2015). Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612). Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Chemical Properties of Benzaldehyde, 2-hydroxy- (CAS 90-02-8). Cheméo. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Journal of Analytical Science and Technology. Available at: [Link]

-

2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. Available at: [Link]

-

Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. International Journal of ChemTech Research. Available at: [Link]

-

Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Technologies. Available at: [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Selim, M. M., et al. Utilizing LC-MS/MS technique in conjunction with multivariate analysis as valuable tools to unravel the chemical complexity of shoots and roots of three Egyptian Salsola species. Journal of Chromatography B. Available at: [Link]

-

2-Hydroxy-5-methylbenzaldehyde. NIST WebBook. Available at: [Link]

-

Fragmentation patterns of [M + H]⁺ for Impurity-5. ResearchGate. Available at: [Link]

-

LBA and LC-MS/MS Bioanalytical Method List. Anapharm Bioanalytics. Available at: [Link]

-

Mass spectrum of benzaldehyde. Doc Brown's Chemistry. Available at: [Link]

-

2-hydroxy-5-methyl benzaldehyde. The Good Scents Company. Available at: [Link]

-

Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. Angewandte Chemie International Edition. Available at: [Link]

-

Mass spectrum (A) and parallel measurement (B) results of benzaldehyde. ResearchGate. Available at: [Link]

-

Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. PubMed. Available at: [Link]

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. acdlabs.com [acdlabs.com]

- 3. as.uky.edu [as.uky.edu]

- 4. pharmafocuseurope.com [pharmafocuseurope.com]

- 5. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde for Researchers and Drug Development Professionals

Introduction: Navigating the Solubility Landscape of a Niche Benzaldehyde Derivative

In the realm of pharmaceutical sciences and organic synthesis, understanding the solubility of a compound is a cornerstone of its development and application. This guide focuses on 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, a compound with potential as a versatile chemical intermediate. A comprehensive literature search reveals a scarcity of publicly available empirical data on the solubility of this specific molecule (CAS Number: 632628-02-5).[1] This is not an uncommon scenario in the fast-paced environment of chemical research, where novel compounds often outpace the publication of their full physicochemical characterization.

This document, therefore, serves a dual purpose. Firstly, it collates the available information on 2-Hydroxy-5-(methylsulfonyl)benzaldehyde and its structural analogs to provide a theoretical framework for its solubility. Secondly, and more critically, it provides a robust, step-by-step experimental methodology for researchers to accurately and reliably determine the solubility of this compound in various solvents. This guide is designed to empower researchers, scientists, and drug development professionals with the practical knowledge to overcome the data gap and proceed with their research and development objectives.

Theoretical Framework: Predicting Solubility from Molecular Structure

The structure of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, with its hydroxyl, aldehyde, and methylsulfonyl functional groups, suggests a molecule with a moderate to high degree of polarity. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the sulfonyl and aldehyde groups can act as hydrogen bond acceptors.

To infer potential solubility characteristics, we can examine structurally related compounds for which some data exists:

-

2-Hydroxy-5-methylbenzaldehyde: This compound is reported to be soluble in water at an estimated 2175 mg/L at 25 °C.[2] Its boiling point is 217 °C and its melting point is in the range of 54-57 °C.[3][4]

-

2-Hydroxy-5-(hydroxymethyl)benzaldehyde: This more polar analog is expected to have higher aqueous solubility.[6][7]

The methylsulfonyl group in our target compound is a strong electron-withdrawing group and is more polar than a methyl or methylthio group. This suggests that 2-Hydroxy-5-(methylsulfonyl)benzaldehyde will likely exhibit a higher solubility in polar solvents compared to its less polar analogs. However, the overall solubility will be a balance between the polar functional groups and the aromatic benzene ring.

Based on this analysis, a range of solvents with varying polarities should be considered for experimental solubility determination.

Data Presentation: Physicochemical Properties

A summary of the known and predicted properties of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde and its analogs is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Known/Predicted Properties |

| 2-Hydroxy-5-(methylsulfonyl)benzaldehyde | C₈H₈O₄S | 200.21 | 632628-02-5 | Solid form, further data requires experimental determination.[1] |

| 2-Hydroxy-5-methylbenzaldehyde | C₈H₈O₂ | 136.15 | 613-84-3 | MP: 54-57 °C, BP: 217 °C, Water Solubility: ~2.175 g/L.[2][3][4] |

| 2-Hydroxy-5-(methylthio)benzaldehyde | C₈H₈O₂S | 168.21 | 67868-84-2 | Physical and chemical properties available in PubChem.[5] |

| 2-Hydroxy-5-(hydroxymethyl)benzaldehyde | C₈H₈O₃ | 152.15 | 74901-08-9 | Physical and chemical properties available in PubChem.[6][7] |

Experimental Protocol: A Self-Validating System for Solubility Determination

The following protocol describes a robust gravimetric method for determining the equilibrium solubility of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde. This method is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical technique is accurate.

Diagram of the Experimental Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology

Materials:

-

2-Hydroxy-5-(methylsulfonyl)benzaldehyde (analytical grade)

-

Selected solvents (analytical or HPLC grade)

-

Analytical balance (±0.0001 g accuracy)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker or water bath

-

Calibrated pipettes or syringes

-

Solvent-compatible syringe filters (0.22 µm)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde to a vial containing a precise volume (e.g., 5 or 10 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial securely to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any undissolved micro-particles.

-

Dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven set to a temperature that will efficiently evaporate the solvent without causing decomposition or sublimation of the solute. A temperature well below the compound's melting point is recommended (e.g., 60-70 °C).

-

Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the dish containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate

-

Trustworthiness and Self-Validation:

-

Equilibrium Confirmation: To ensure true equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should plateau, indicating that the solution is saturated.

-

Method Validation: The accuracy of the gravimetric method can be cross-validated using an alternative analytical technique such as UV-Vis spectrophotometry or HPLC, as described in the following section.

Alternative Analytical Methods for Quantification

For lower solubility values or for cross-validation, spectroscopic or chromatographic methods are often more sensitive and can provide a higher throughput.

UV-Vis Spectrophotometry Workflow

Caption: UV-Vis Spectrophotometry Workflow for Solubility Measurement.

Methodology Outline:

-

Determine λmax: Scan a dilute solution of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde in the chosen solvent using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance.

-

Prepare a Calibration Curve: Create a series of standard solutions of the compound at known concentrations. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. The resulting linear regression should have a high correlation coefficient (R² > 0.99).

-

Analyze the Saturated Solution: Prepare a saturated solution as previously described. After filtration, dilute the supernatant with a known factor to ensure the absorbance falls within the linear range of the calibration curve.

-

Calculate Concentration: Measure the absorbance of the diluted sample and use the equation from the calibration curve to determine its concentration. Multiply this value by the dilution factor to obtain the solubility of the compound.

Conclusion and Future Directions

While direct solubility data for 2-Hydroxy-5-(methylsulfonyl)benzaldehyde is not currently prevalent in the literature, this guide provides a comprehensive framework for its experimental determination. By employing the detailed gravimetric protocol, cross-validated with spectroscopic or chromatographic methods, researchers can generate reliable and accurate solubility data. This information is invaluable for subsequent stages of research and development, including reaction optimization, formulation development, and preclinical studies. It is our hope that the methodologies outlined herein will facilitate the exploration of this and other novel chemical entities.

References

-

PubChem. 2-Hydroxy-5-(methylthio)benzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde. [Link]

-

Batista, A. D., & Rocha, F. R. P. (n.d.). A flow injection low-pressure chromatographic system exploiting fused-core columns. Analytical Methods. Royal Society of Chemistry. [Link]

-

The Good Scents Company. 2-hydroxy-5-methyl benzaldehyde. [Link]

-

Cheméo. Benzaldehyde, 2-hydroxy-5-methoxy-. [Link]

-

Pharmaffiliates. 2-Methyl-5-nitrobenzenesulfonyl chloride. [Link]

-

Chemical Abstracts Service. CAS 121-02-8 2-Methyl-5-nitrobenzenesulfonyl chloride Chemical Report & Database. [Link]

-

Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]

-

ResearchGate. Synthesis of 2‐hydroxy‐5‐((p‐tolylthio)methyl)benzaldehyde 2. [Link]

-

NIST. 2-Hydroxy-5-methylbenzaldehyde. [Link]

-

NIST. 2-Hydroxy-5-methylbenzaldehyde. [Link]

-

Stenutz. 2-hydroxy-5-methylbenzaldehyde. [Link]

-

PubChemLite. 2-hydroxy-5-(hydroxymethyl)benzaldehyde. [Link]

Sources

- 1. 632628-02-5|2-Hydroxy-5-(methylsulfonyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. 2-hydroxy-5-methyl benzaldehyde, 613-84-3 [thegoodscentscompany.com]

- 3. 2-羟基-5-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-hydroxy-5-methylbenzaldehyde [stenutz.eu]

- 5. 2-Hydroxy-5-(methylthio)benzaldehyde | C8H8O2S | CID 12433397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-5-(hydroxymethyl)benzaldehyde | C8H8O3 | CID 53142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-hydroxy-5-(hydroxymethyl)benzaldehyde (C8H8O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde

This guide provides a comprehensive technical overview of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, a compound of interest in medicinal chemistry and drug development. While a singular "discovery" paper for this molecule is not prominent in the literature, this document outlines a logical and scientifically grounded pathway for its synthesis, characterization, and explores its potential biological significance based on the established chemistry of related compounds.

Introduction: The Significance of Substituted Salicylaldehydes

Salicylaldehydes and their derivatives are a cornerstone in the synthesis of a vast array of chemical compounds, finding applications in pharmaceuticals, fragrances, and as chelating agents. The introduction of a methylsulfonyl group is of particular interest in drug design. The sulfonyl functional group is a bioisostere for other functionalities and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity. Sulfonamides, for instance, are a well-established class of antibacterial drugs.[1][2] This guide, therefore, proposes a viable synthetic route to 2-Hydroxy-5-(methylsulfonyl)benzaldehyde and discusses its potential as a valuable building block for novel therapeutics.

Proposed Synthetic Pathway

The synthesis of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde can be logically approached in a two-step process starting from the commercially available 4-(methylthio)phenol. The overall workflow involves an initial ortho-formylation reaction to introduce the aldehyde group, followed by an oxidation of the methylthio group to the corresponding methylsulfonyl group.

Caption: Proposed two-step synthesis of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde.

Step 1: Ortho-formylation of 4-(methylthio)phenol

To introduce an aldehyde group ortho to the hydroxyl group of 4-(methylthio)phenol, several methods are available, with the Duff reaction and the Reimer-Tiemann reaction being common choices for phenol formylation.[3][4][5] The Duff reaction, which utilizes hexamine as the formyl source, is often preferred for its operational simplicity.[5][6]

Mechanism of the Duff Reaction:

The Duff reaction proceeds via an electrophilic aromatic substitution.[5] Hexamine, in an acidic medium, generates an iminium ion which acts as the electrophile. The electron-rich phenol ring attacks the iminium ion, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent intramolecular redox reactions and hydrolysis lead to the formation of the aldehyde.[5]

Caption: Simplified mechanism of the Duff reaction for ortho-formylation.

Step 2: Oxidation of 2-Hydroxy-5-(methylthio)benzaldehyde

The second crucial step is the oxidation of the sulfide to a sulfone. This transformation can be achieved using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid. This method is advantageous due to its relatively low cost and the formation of water as the primary byproduct.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and serve as a robust starting point for the synthesis and characterization of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde.

Protocol 1: Synthesis of 2-Hydroxy-5-(methylthio)benzaldehyde

This protocol is adapted from a known synthesis of 2-hydroxy-5-(methylthio)benzaldehyde.[7]

Materials:

-

4-(methylthio)phenol

-

Paraformaldehyde

-

Anhydrous magnesium chloride

-

Triethylamine

-

Acetonitrile

-

1N Hydrochloric acid

-

Methyl tert-butyl ether (MTBE)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of 4-(methylthio)phenol, paraformaldehyde, and anhydrous magnesium chloride in acetonitrile, add triethylamine at ambient temperature.

-

Stir the reaction mixture at room temperature and then warm to 60°C for 5 hours.

-